2,4-Dibromo-6-(hydroxymethyl)phenol
Overview
Description
“2,4-Dibromo-6-(hydroxymethyl)phenol” is a chemical compound with the formula C₇H₆Br₂O₂ . It has a molecular weight of 281.9293 g/mol .
Synthesis Analysis
The compound has been synthesized by one-pot condensation reaction of 9,10-phenanthrenequinone (1 mmol), 3,5-dibromo-2-hydroxybenzaldehyde (1 mmol) and ammonium acetate (2.5 mmol). The reaction was refluxed in ethanolic solvent in the presence of ceric ammonium nitrate .Molecular Structure Analysis
The compound crystalizes into a triclinic crystal system with P-1 space group . Various computational analyses like Hydrogen bond analysis, Molecular electrostatic potential analysis, Natural population analysis, Hirshfeld surface, and Frontier molecular orbital analysis were performed to elucidate the structure of the crystal .Chemical Reactions Analysis
The electrochemical hydrodehalogenation of 2,4-dibromophenol has been studied by electrochemical reduction in H-cells and solid polymer electrolyte cells using catalyzed cathodes .Physical and Chemical Properties Analysis
The compound has a molecular weight of 251.903 . It is stored at room temperature . The melting point is 115-117 degrees Celsius .Scientific Research Applications
Prototropy and Radical Scavenging Activity
Research on Schiff bases related to 2,4-Dibromo-6-(hydroxymethyl)phenol has shown significant findings in terms of prototropy and radical scavenging activities. For instance, studies involving similar compounds have demonstrated their potential as therapeutic agents and ingredients in the medicinal and food industries, due to their antiradical activities (Ç. A. Kaştaş et al., 2017).
Synthesis and Spectroscopic Studies
The synthesis and spectroscopic analysis of compounds structurally similar to this compound have been explored. This includes the use of various experimental and computational techniques to investigate their molecular properties, offering insights into their potential applications in fields like organic chemistry and materials science (Y. Ulaş, 2021).
Catalytic Applications
Studies have also delved into the catalytic applications of compounds related to this compound. This includes their use in selective syntheses, demonstrating their effectiveness in facilitating specific chemical reactions, which can be valuable in industrial and pharmaceutical contexts (M. Komiyama, 1989).
High-Nuclearity Clusters
In the field of coordination chemistry, derivatives of this compound have been used to synthesize high-nuclearity clusters with interesting magnetic properties. This has implications for the development of new materials with specific magnetic characteristics (T. Glaser et al., 2009).
Wastewater Treatment
There's also research indicating the use of related phenolic compounds in wastewater treatment processes. These compounds have been tested for their effectiveness in degrading toxic phenolic compounds in industrial wastewater, emphasizing their potential role in environmental protection (S. V. Ghaisani et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-dibromo-6-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRZRBIBAABFEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348455 | |
Record name | 2,4-dibromo-6-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2183-54-2 | |
Record name | 2,4-dibromo-6-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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